molecular formula C34H50N5NaO7 B1667495 BQ-788 CAS No. 156161-89-6

BQ-788

Número de catálogo B1667495
Número CAS: 156161-89-6
Peso molecular: 663.8 g/mol
Clave InChI: QCVIFBRTTLMEOV-FUKQNADPSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BQ-788 is a potent and selective antagonist of the endothelin (ET) B-receptor . It has an IC50 value of 1.2nM for inhibition of ET-1 binding to human Girardi heart cells . It poorly inhibits the binding to ETA receptors in human neuroblastoma cell line SK-N-MC cells with an IC50 of 1300 nM .


Molecular Structure Analysis

The molecular formula of BQ-788 is C34H50N5NaO7 . It has an average mass of 663.780 Da and a monoisotopic mass of 663.360779 Da .


Physical And Chemical Properties Analysis

BQ-788 is a solid substance . It is soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL). It is slightly soluble in water .

Aplicaciones Científicas De Investigación

  • Cardiovascular Research : BQ-788 has been used to study its effects on blood pressure. It has been found to increase blood pressure in certain rat models .
  • Immunology & Inflammation : BQ-788 has been used in studies related to inflammation and sepsis. It has been found to attenuate delayed hypotension and hepatocellular injury in a rat model of LPS-induced endotoxemia .
  • Cellular Biology : BQ-788 has been used to study its effects on various cell types. For example, it has been used as a selective ETB blocker in human airway smooth muscle cells (HASMCs), uterine mesothelial cells (UtMCs)-derived vascular smooth muscle cells (VSMCs), and human umbilical vein endothelial cells (HUVECs) .

    Pharmacology

    BQ-788 has been used in pharmacological studies to investigate its effects on various biological processes. For example, it has been found to inhibit ET-1 binding to ETB receptors on human Girardi heart cells with an IC50 of 1.2 nM .

    Pain Management

    In animal models, BQ-788 has been shown to reduce mechanical and thermal hyperalgesia, as well as edema and myeloperoxidase activity, which are indicators of inflammation .

    Cancer Research

    BQ-788 has been used in cancer research to study its effects on tumor growth. It has been found to inhibit tumor growth in certain models .

    Environmental Pollution Research

    BQ-788 has been used in environmental pollution research. For example, it has been used in studies investigating the effects of certain pollutants on endothelin receptors .

    Neurotherapeutics

    BQ-788 has been used in neurotherapeutic research. It has been used in studies investigating the role of endothelin receptors in neurological conditions .

    Toxicology

    BQ-788 has been used in toxicology studies. For example, it has been used in research investigating the toxic effects of certain substances on endothelin receptors .

    Endotoxemia Research

    BQ-788 has been used in endotoxemia research. It has been found to attenuate delayed hypotension and hepatocellular injury in a rat model of LPS-induced endotoxemia .

    Pain Management

    BQ-788 has been used in pain management research. In mice, treatment with 30 nmol BQ-788 by intraplantar has been found to reduce mechanical hyperalgesia, thermal hyperalgesia, edema, and myeloperoxidase activity, which are indicators of inflammation .

    Cancer Research

    BQ-788 has been used in cancer research. It has been found to inhibit tumor growth in certain models .

Safety And Hazards

In case of skin contact with BQ-788, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, it is advised to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .

Direcciones Futuras

BQ-788 has been shown to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also has antitumor effects . These findings suggest potential future directions for the use of BQ-788 in medical research and treatment.

Propiedades

IUPAC Name

sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26-,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVIFBRTTLMEOV-FUKQNADPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)[O-])NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N5NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BQ-788

CAS RN

156161-89-6
Record name BQ 788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156161896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-788
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OLL8XEJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BQ-788
Reactant of Route 2
Reactant of Route 2
BQ-788
Reactant of Route 3
Reactant of Route 3
BQ-788
Reactant of Route 4
Reactant of Route 4
BQ-788
Reactant of Route 5
BQ-788
Reactant of Route 6
BQ-788

Citations

For This Compound
3,240
Citations
K Ishikawa, M Ihara, K Noguchi… - Proceedings of the …, 1994 - National Acad Sciences
… potent and selective ETB antagonist,BQ-788 [N-cis-2,6dimethylpiperidinocarbonyl-L- -… 5 (BQ-788) using conventional liquid-phase peptide synthesis in our chemistry laboratory. BQ-788 …
Number of citations: 696 www.pnas.org
T Fukuroda, S Ozaki, M Ihara… - British journal of …, 1994 - Wiley Online Library
… BQ-788 … BQ-788 (I giM) completely inhibited the BQ-123-resistant component of ['25I]-ET1 specific binding. The present study demonstrates synergistic inhibition byBQ-123 and BQ-788 …
Number of citations: 118 bpspubs.onlinelibrary.wiley.com
M Okada, M Nishikibe - Cardiovascular drug reviews, 2002 - Wiley Online Library
… To confirm the in vivo potency of BQ-788, we further examined the effect of BQ-788 on S6c (0.5 nmol/kg, iv)-induced pressor and depressor responses in conscious rats. BQ-788, 3 mg/…
Number of citations: 61 onlinelibrary.wiley.com
H Karaki, SA Sudjarwo, M Hori - Biochemical and biophysical research …, 1994 - Elsevier
… , BQ-788 did not antagonize the effect of ET-1 (agonist of all four receptors). In the guinea pig ileum, 10 M BQ-788 … These results suggest that BQ-788 is a novel antagonist of ETp and …
Number of citations: 68 www.sciencedirect.com
SR O'Donnell, CS Kay - Pulmonary pharmacology, 1995 - Elsevier
… , BQ-788 (3 μM), but not by the selective ET A antagonist, BQ-123 (3 μM). ET-1 concentration-response curves were shifted only in the presence of both BQ-123 and BQ-788 … by …
Number of citations: 15 www.sciencedirect.com
ÉR Fontaine, S Viau, G Jasmin… - Journal of cardiovascular …, 1998 - journals.lww.com
… vascular effects in the presence of BQ 788 alone argues against this possibility. Finally, the residual coronary vasoconstrictive response sensitive to BQ 788 may be related to increased …
Number of citations: 12 journals.lww.com
MAA Arıcı, M Buyukdeligoz… - Human & …, 2013 - journals.sagepub.com
… BQ-788 administration improved MAP (5, 10 and 15 min), shortened … BQ-788 group, all the amitriptyline-infused rats died within 20 min in dextrose group. In the second protocol, BQ-788 …
Number of citations: 6 journals.sagepub.com
P D'Orléans‐Juste, A Claing… - British journal of …, 1994 - Wiley Online Library
… Therefore, in order to validate pharmacologically the selectivity of the ETB antagonist, BQ-788, … The availability of BQ-788 provided us with theopportunity to explore the vasomodulatory …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
JX He, WL Cody, AM Doherty - The Journal of Organic Chemistry, 1995 - ACS Publications
… BQ-788 is a modified tripeptidethat is the only known highly … Previous preparations of BQ-788 UV-(cis-2,6-… In order to prepare sufficient quantities of BQ-788 for in vitro and in vivo …
Number of citations: 17 pubs.acs.org
F Brunner, AM Doherty - FEBS letters, 1996 - Elsevier
… 2 or 200 nM BQ-788 was unexpected; because it was abolished by indomethacin, it is likely due to increased release of prostacyclin [23,24] stimulated by ET-1. At 200 nM BQ-788, the …
Number of citations: 66 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.